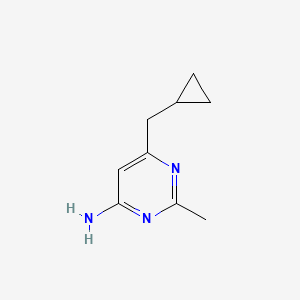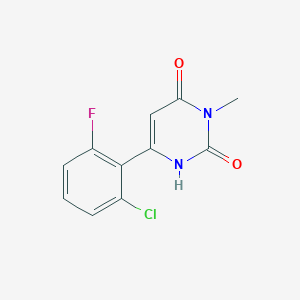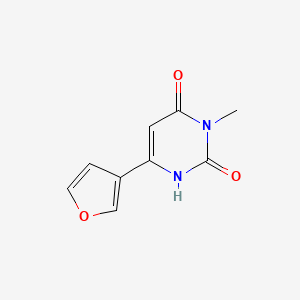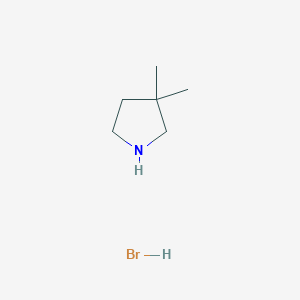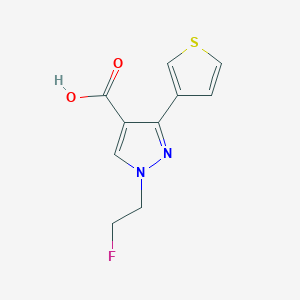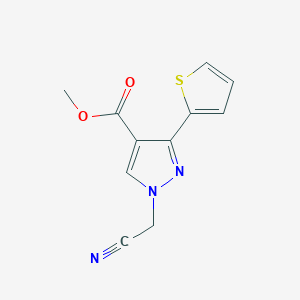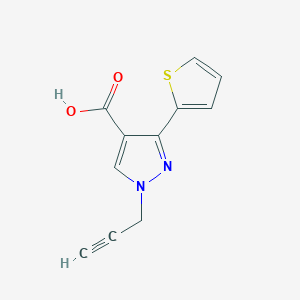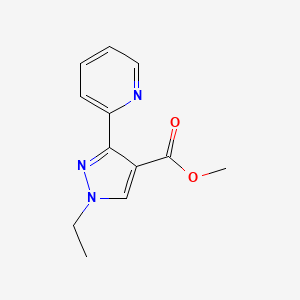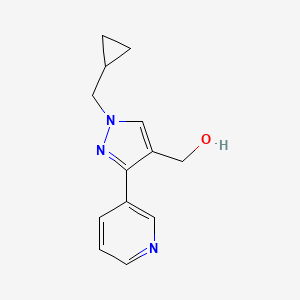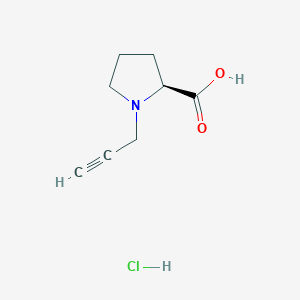
(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (2S)-2-pyrrolidin-1-ylprop-2-ynoic acid hydrochloride, is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a molecular weight of 181.62 g/mol and a melting point of 166-170°C. It is a chiral compound, meaning it has two different stereoisomers, and is used in the synthesis of various compounds. This compound has been studied extensively and has applications in a variety of scientific fields, including biochemistry, pharmaceuticals, and industrial chemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis by Hydrogenation : This compound, along with others such as 2-Pyrrolidylacetic acid and β-(2-pyrrolidyl)propionic acid hydrochloride, has been synthesized by hydrogenation of specific esters, demonstrating the compound's potential in chemical synthesis processes (Tsui & Wood, 1979).
Chemical Properties and Reactions : Research has explored its chemical properties and reactions, including studies on its solubility, thermodynamics, and reactions in different solvents (Duan et al., 2015).
Application in Organic Synthesis
Use in Biotransformations : This compound has been used in biotransformations, demonstrating its utility in producing enantiomerically pure compounds, which are valuable in various organic syntheses (Chen et al., 2012).
Enantioselective Synthesis : It has been instrumental in the enantioselective synthesis of complex molecules, highlighting its role in creating stereochemically precise structures (DeGoey et al., 2002).
Advanced Materials and Molecular Design
Design of Influenza Inhibitors : The compound has been involved in the design and synthesis of influenza neuraminidase inhibitors, showing its application in antiviral research (Wang et al., 2001).
Development of Antiepileptic Agents : Its derivatives have been synthesized and evaluated for their potential as antiepileptic agents, indicating its role in neurological disorder treatment research (Kenda et al., 2004).
Novel Pharmaceutical Prodrugs : The compound has been a basis for synthesizing novel prodrugs with potential therapeutic applications, such as antidiabetic and cardiovascular drugs (Kaur et al., 2012).
Propriétés
IUPAC Name |
(2S)-1-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h1,7H,3-6H2,(H,10,11);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXQKVLVJAOUQD-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



